molecular formula C21H19ClN4O2S B3030221 Keto Ziprasidone CAS No. 884305-07-1

Keto Ziprasidone

Cat. No.: B3030221
CAS No.: 884305-07-1
M. Wt: 426.9 g/mol
InChI Key: SJOODKMSLMNGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Keto Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is characterized by the presence of a ketone functional group, which distinguishes it from its parent compound. This modification can influence its pharmacokinetic and pharmacodynamic properties, potentially offering unique therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Keto Ziprasidone typically involves the introduction of a ketone group into the Ziprasidone molecule. One common method includes the oxidation of Ziprasidone using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure selective oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: Keto Ziprasidone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group back to an alcohol.

    Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and halogenating agents.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and their derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Keto Ziprasidone has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of ketone functional groups on the pharmacokinetics and pharmacodynamics of antipsychotic drugs.

    Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating psychiatric disorders with fewer side effects compared to its parent compound.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Keto Ziprasidone exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors. The presence of the ketone group may enhance its binding affinity and selectivity for these receptors, leading to improved efficacy and reduced side effects. Additionally, this compound may interact with other neurotransmitter systems, including norepinephrine and histamine receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

    Ziprasidone: The parent compound, used for treating schizophrenia and bipolar disorder.

    Risperidone: Another atypical antipsychotic with a similar mechanism of action.

    Olanzapine: A widely used antipsychotic with a different chemical structure but similar therapeutic effects.

Uniqueness: Keto Ziprasidone’s unique feature is the presence of the ketone group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in improved receptor binding, enhanced efficacy, and a potentially better side effect profile compared to its parent compound and other similar antipsychotics.

Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl]-6-chloro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11H,5-8,10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOODKMSLMNGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Keto Ziprasidone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Keto Ziprasidone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Keto Ziprasidone
Reactant of Route 4
Keto Ziprasidone
Reactant of Route 5
Reactant of Route 5
Keto Ziprasidone
Reactant of Route 6
Keto Ziprasidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.